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Compound of Interest

Compound Name: FlAsH-EDT2

Cat. No.: B1223694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing FlAsH-EDT2,

a powerful tool for fluorescently labeling proteins in living cells. This technique offers a valuable

alternative to fluorescent proteins for studying protein localization, trafficking, and dynamics.

Introduction
FlAsH-EDT2 (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable

and fluorogenic biarsenical dye.[1][2] It specifically binds to proteins containing a small,

genetically encoded tetracysteine (TC) motif (Cys-Cys-Xxx-Xxx-Cys-Cys).[1] The dye is non-

fluorescent when complexed with EDT2 but becomes highly fluorescent upon binding to the TC

tag, offering a high signal-to-noise ratio.[3][4] This technology is advantageous due to the small

size of the tag (<1 kDa), minimizing potential interference with protein function compared to

larger fluorescent proteins like GFP (~30 kDa).[1]

Quantitative Data Summary
For optimal experimental design and execution, key quantitative parameters of FlAsH-EDT2
are summarized in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1223694?utm_src=pdf-interest
https://www.benchchem.com/product/b1223694?utm_src=pdf-body
https://www.benchchem.com/product/b1223694?utm_src=pdf-body
https://en.wikipedia.org/wiki/FlAsH-EDT2
https://pubmed.ncbi.nlm.nih.gov/18772880/
https://en.wikipedia.org/wiki/FlAsH-EDT2
https://tools.thermofisher.com/content/sfs/manuals/mp34561.pdf
http://www.chem.ualberta.ca/~campbell/resources/8.pdf
https://en.wikipedia.org/wiki/FlAsH-EDT2
https://www.benchchem.com/product/b1223694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Excitation Wavelength 508 nm[1]
Optimal for eliciting

fluorescence.

Emission Wavelength 528 nm[1]
The peak of the green-yellow

fluorescence emission.

Quantum Yield ~0.1 - 0.6[1]
Upon binding to the

tetracysteine motif.

Molar Mass 664.49 g·mol⁻¹[1]

Recommended Staining

Concentration
1.25 µM - 10 µM[3]

Optimal concentration can vary

depending on cell type and

protein expression levels.

Recommended Labeling Time 30 - 60 minutes[3]

Signal is often detectable after

15 minutes and can increase

for up to 90 minutes.[3]

EDT to FlAsH-EDT2 Ratio 10:1

A 10 µM EDT concentration for

1 µM FlAsH-EDT2 is

commonly used to reduce non-

specific binding.[5]

Experimental Protocols
This section provides a detailed methodology for FlAsH-EDT2 staining of live cells expressing

a tetracysteine-tagged protein of interest.

Reagent Preparation
FlAsH-EDT2 Stock Solution: Prepare a 1 mM stock solution of FlAsH-EDT2 in dry DMSO.[6]

Aliquot and store at -20°C, protected from light.[6] To minimize freeze-thaw cycles, use small

aliquot volumes.[3]

EDT (1,2-ethanedithiol) Stock Solution: Prepare a 10 mM stock solution of EDT in dry

DMSO.[6] Crucially, this solution should be made fresh immediately before use due to its

susceptibility to oxidation.[5][6]
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Labeling Medium: For optimal results, use a reduced-serum medium such as Opti-MEM®, or

Hanks' Balanced Salt Solution (HBSS).[3] For adherent cells, ensure the medium contains

calcium and magnesium to maintain cell attachment.[3]

Wash Buffer: A BAL (British Anti-Lewisite) wash buffer is often provided in commercial kits to

reduce background fluorescence without the strong odor associated with EDT.[3]

Alternatively, a wash solution containing 250 µM EDT in HBSS with glucose can be

prepared.[7]

Staining Protocol
This protocol is a general guideline and may require optimization for specific cell lines and

proteins.

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest on a

suitable imaging dish or plate. Ensure cells are healthy and at an appropriate confluency for

imaging.

Prepare Labeling Solution:

For each sample, combine 1 µl of 1 mM FlAsH-EDT2 stock solution and 1 µl of freshly

prepared 10 mM EDT stock solution in a microfuge tube.[7]

Incubate this mixture at room temperature for at least 10 minutes to ensure the FlAsH is

complexed with EDT.[5][7]

Dilute this mixture into the pre-warmed labeling medium to achieve the desired final

FlAsH-EDT2 concentration (typically 1-5 µM). For example, to make 1 ml of 1 µM labeling

solution, add the 2 µl mixture to 998 µl of labeling medium.

Cell Labeling:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed labeling medium.

Add the prepared labeling solution to the cells.
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Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[3] The optimal incubation

time may need to be determined empirically by imaging at different time points (e.g., every

15 minutes).[3]

Washing:

Aspirate the labeling solution.

Wash the cells two to three times with the BAL wash buffer or the prepared EDT wash

solution to remove unbound FlAsH-EDT2 and reduce background fluorescence.[3][7]

Imaging:

After the final wash, add fresh labeling medium or a suitable imaging buffer to the cells.

Image the cells using a fluorescence microscope equipped with appropriate filters for

fluorescein (Excitation: ~508 nm, Emission: ~528 nm).[1]

To minimize phototoxicity and photobleaching, use the lowest possible laser intensity and

exposure time.

Mandatory Visualizations
FlAsH-EDT2 Staining Workflow
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Caption: Experimental workflow for FlAsH-EDT2 staining of live cells.
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Caption: Binding of FlAsH-EDT2 to the tetracysteine tag induces fluorescence.
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Issue Possible Cause Suggested Solution

High Background

Fluorescence
Incomplete washing.

Increase the number and

duration of wash steps.[7]

Non-specific binding to

endogenous cysteine-rich

proteins.[8]

Optimize the EDT to FlAsH-

EDT2 ratio; a higher ratio can

reduce background.[5] Use a

BAL wash buffer.[3]

Dead or dying cells.

Ensure cell culture is healthy.

Dead cells can non-specifically

take up the dye and appear

brightly fluorescent.[5]

No or Weak Signal
Low expression of the tagged

protein.

Verify protein expression levels

using an alternative method

(e.g., Western blot).

Incorrect filter sets for imaging.

Ensure the microscope filters

are appropriate for FlAsH

excitation and emission

wavelengths.

Oxidation of cysteine thiols in

the tag.

The cysteine residues in the

tetracysteine tag must be in a

reduced state for FlAsH to

bind.[7]

Inappropriate incubation time.

Optimize the labeling time for

your specific cell line and

protein.[3][7]

Phototoxicity or

Photobleaching
Excessive light exposure.

Minimize exposure to the

excitation light. Use neutral

density filters or reduce laser

power.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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